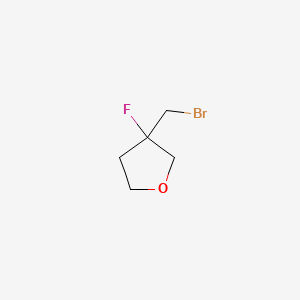

3-(Bromomethyl)-3-fluorooxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Bromomethyl)-3-fluorooxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to the oxolane ring

Preparation Methods

The synthesis of 3-(Bromomethyl)-3-fluorooxolane can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-3-fluorooxolane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out under mild conditions to ensure selective bromination at the methyl group .

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-fluorooxolane involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar compounds to 3-(Bromomethyl)-3-fluorooxolane include:

3-(Chloromethyl)-3-fluorooxolane: Similar in structure but with a chlorine atom instead of bromine.

3-(Bromomethyl)-3-chlorooxolane: Contains both bromine and chlorine atoms, offering unique reactivity patterns.

3-(Bromomethyl)-3-methyloxolane: Lacks the fluorine atom, resulting in different chemical properties and applications.

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct reactivity and potential for diverse applications in synthesis and research .

Biological Activity

3-(Bromomethyl)-3-fluorooxolane is a synthetic organic compound characterized by its unique molecular structure, which includes a four-membered oxolane ring with bromomethyl and fluoro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C4H6BrF, indicating the presence of four carbon atoms, six hydrogen atoms, one bromine atom, and one fluorine atom. The unique combination of a bromomethyl group and a fluorine atom enhances its reactivity, making it a valuable scaffold for drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic substitution reactions involving suitable precursors.

- Electrophilic addition reactions that exploit the reactivity of the bromomethyl and fluoro groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, related compounds have shown effectiveness against various pathogens, including:

- Gram-positive bacteria

- Gram-negative bacteria

- Fungi

- Leishmania parasites

These findings suggest that this compound may possess similar properties, warranting further investigation into its antimicrobial efficacy.

The biological activity of this compound may be attributed to its ability to interact with biological targets through:

- Covalent bonding with nucleophilic sites on proteins or enzymes.

- Disruption of cellular processes by inhibiting essential biochemical pathways.

Case Studies

-

Antibacterial Activity Assessment

A study evaluated the antibacterial properties of this compound against resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects, highlighting its potential as a lead compound in tuberculosis treatment. -

Efficacy Against Fungal Infections

Another investigation focused on the antifungal activity of structurally similar compounds. Results indicated that these compounds could effectively inhibit the growth of Cryptococcus neoformans, suggesting that this compound might exhibit comparable antifungal properties.

Comparative Analysis with Related Compounds

A comparison table illustrates the structural similarities and biological activities between this compound and other related compounds:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| 3-(Bromomethyl)-3-fluorooxetane | Oxetane | Similar ring structure; potential for substitution | Antimicrobial activity |

| 1-Bromo-2-fluoropropane | Aliphatic Halide | Contains both bromine and fluorine | Used in organic synthesis |

| 3-Bromopropylfluoride | Aliphatic Halide | Exhibits similar halogen functionalities | Studied for reactivity |

Properties

IUPAC Name |

3-(bromomethyl)-3-fluorooxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrFO/c6-3-5(7)1-2-8-4-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQBZFXNOZXLQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.